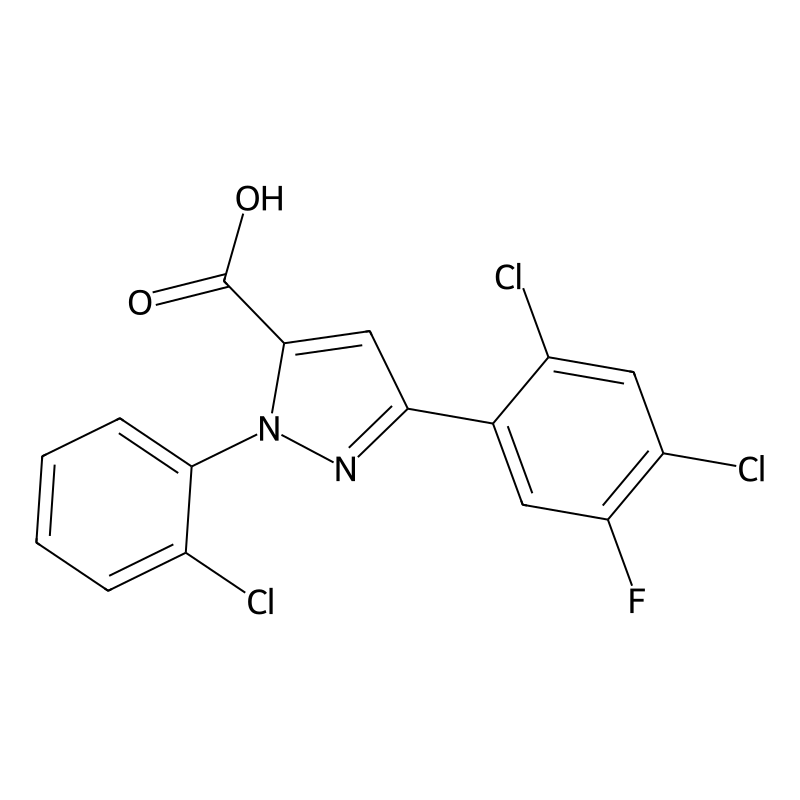3-(2,4-Dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-(2,4-Dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound classified under pyrazole carboxylic acids. Its molecular formula is , with a molecular weight of approximately 385.6 g/mol . This compound features multiple halogen substituents—two chlorine atoms and one fluorine atom—on its aromatic rings, which significantly influence its chemical reactivity and biological activity.
The structure of this compound consists of a pyrazole ring linked to two aromatic groups, one of which contains both chlorine and fluorine substituents. Such modifications can enhance the lipophilicity and biological interactions of the molecule, making it a subject of interest in medicinal chemistry and agrochemical applications.
- Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of more reactive intermediates.
- Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, which may convert carbonyl groups to alcohols or reduce halogenated substituents.
- Substitution Reactions: The halogen atoms in the aromatic rings can undergo nucleophilic aromatic substitution, allowing for the introduction of different functional groups.
Research indicates that 3-(2,4-Dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid exhibits potential biological activities. It has been studied for:
- Antimicrobial Properties: The presence of halogens may enhance its efficacy against various pathogens.
- Anticancer Activity: Preliminary studies suggest that this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition: The unique structure allows it to interact with specific enzymes, potentially serving as a lead compound for drug development targeting various diseases .
The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid typically involves several steps:
- Formation of the Pyrazole Ring: This is achieved by reacting hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
- Halogenation: Chlorine and fluorine atoms are introduced into the aromatic rings using halogenating agents such as N-chlorosuccinimide or N-fluorobenzenesulfonimide.
- Carboxylation: The carboxylic acid group is incorporated via carboxylation reactions, commonly utilizing carbon dioxide or carboxylating agents like carbonyl diimidazole.
3-(2,4-Dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid has diverse applications across multiple fields:
- Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting various diseases.
- Agricultural Chemistry: Utilized in designing agrochemicals for pest control due to its potential antimicrobial properties.
- Dyes and Industrial Products: Its unique chemical structure makes it suitable for synthesizing dyes and other industrial chemicals .
The mechanism of action for 3-(2,4-Dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid involves interactions with specific molecular targets. The halogen substituents enhance its binding affinity to proteins or enzymes, potentially inhibiting their activity. Detailed interaction studies are essential to elucidate the exact molecular targets and pathways involved in its biological effects.
Several compounds share structural similarities with 3-(2,4-Dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(2,4-Dichloro-5-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | Methoxy group instead of chlorophenyl | Potentially similar antimicrobial properties |
| 3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | Fluorine substituent on the second phenyl | May exhibit enhanced anticancer activity |
| 3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid | Chlorine on the third position | Similar enzyme inhibition potential |
The unique combination of multiple halogens in 3-(2,4-Dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid differentiates it from these compounds, potentially enhancing its biological activity and reactivity .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








